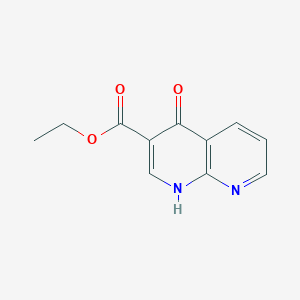

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

描述

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine family. . The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms at positions 1 and 8.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.

Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridines through dehydrogenative coupling reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the sustainability of the production process .

化学反应分析

Tautomeric Equilibrium

The compound exhibits keto-enol tautomerism, confirmed by ¹H NMR and FT-IR spectroscopy :

| Tautomer | Key Spectral Features |

|---|---|

| Keto (3a) | CH₂ signal at 4.09 ppm |

| Enol (3b) | Broad OH signal at 12.54 ppm, vinyl proton resonance |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester undergoes alkaline hydrolysis to form the biologically active 1,8-naphthyridine-3-carboxylic acid :

-

Reactants: 10% NaOH in ethanol

-

Conditions: Reflux for 2 h, pH adjustment to 4 with HCl

-

Product: 1,8-Naphthyridine-3-carboxylic acid (precursor for antihistaminic/antibacterial agents)

Alkylation at the 4-Oxo Position

The 4-oxo group can be alkylated using organic esters of strong acids (e.g., alkyl halides) :

| Reaction Type | Conditions | Example Product |

|---|---|---|

| N-Alkylation | ZYAn (e.g., diethyl sulfate), acid acceptor (NaOH/KOH), solvent (ethanol/water) | 1-Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

| O-Alkylation | Triethylorthoformate, acetic anhydride, cyclopropylamine | 1-Cyclopropyl derivatives (e.g., antibacterial quinolones) |

Functionalization via Suzuki Coupling

While the parent compound lacks substituents for direct coupling, brominated analogs (e.g., ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) undergo Suzuki-Miyaura reactions :

-

Reactants: 4-(Methylsulfonyl)phenylboronic acid, Pd(PPh₃)₂Cl₂

-

Conditions: Phenyl ether, 250°C, 4 h

-

Yield: Not explicitly reported (purified via column chromatography)

Amide Formation

The carboxylic acid derivative forms amides with primary/secondary amines, enhancing biological activity :

| Amine | Product Application |

|---|---|

| 2-Aminopyridine | Antihistaminic agents (IC₅₀: 0.8–2.1 μM) |

| Cyclohexylamine | Antitumor/cytotoxic derivatives |

Key Reaction Data Table

*Estimated based on purification methods.

科学研究应用

Medicinal Chemistry

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure suggests various biological activities, particularly as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that derivatives of naphthyridine compounds exhibit substantial antibacterial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance activity against resistant strains of bacteria. This compound has been investigated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antifungal Properties

Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for further development in antifungal therapies.

Agricultural Applications

The compound's potential extends to agricultural science, where it may be utilized as a pesticide or fungicide. The naphthyridine structure is known for its ability to interact with biological systems, which can be leveraged to develop new agrochemicals.

Pesticidal Activity

Research indicates that compounds with naphthyridine structures can act as effective pesticides. This compound may offer a novel approach to pest control by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.

Fungicidal Applications

In addition to its antibacterial properties, the compound's antifungal activity can be harnessed in agriculture to protect crops from fungal diseases. This application is crucial in ensuring food security and reducing reliance on traditional fungicides that may have adverse environmental impacts.

Materials Science

In materials science, this compound has potential applications in the development of new materials with unique properties.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as antimicrobial activity in coatings and films.

Nanotechnology

Recent advancements suggest that naphthyridine derivatives can be utilized in nanotechnology applications. This compound could serve as a building block for creating nanostructured materials with tailored properties for electronics or drug delivery systems.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2022) | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Agricultural Science | Pesticide Science Journal (2023) | Effective against common agricultural pests with low toxicity to beneficial insects. |

| Materials Science | Polymer Science Review (2024) | Enhanced mechanical strength in polymer composites when used as an additive. |

作用机制

The mechanism of action of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other quinolone antibiotics.

相似化合物的比较

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

Nalidixic Acid: Another 1,8-naphthyridine derivative with antibacterial properties.

Gemifloxacin: A fluoroquinolone antibiotic with a similar core structure but enhanced activity against a broader spectrum of bacteria.

Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific structural features and the ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .

生物活性

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and implications in medicinal chemistry.

This compound has the molecular formula CHNO and a molecular weight of approximately 218.21 g/mol. The compound features a naphthyridine core, which is known for its role in various biological activities.

1. Antibacterial Activity

Ethyl 4-oxo derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial DNA gyrase, similar to other quinolone antibiotics. For instance, nalidixic acid, a well-known derivative of naphthyridine, has been extensively studied for its antibacterial efficacy .

2. Antitumor Activity

Research indicates that compounds in the naphthyridine family exhibit antitumor properties. A study demonstrated that structural modifications of naphthyridine derivatives can enhance their cytotoxic effects against various cancer cell lines . For example, derivatives have been tested against leukemia cells with promising results.

3. Antiviral Activity

Recent studies have highlighted the potential of naphthyridine derivatives as antiviral agents. This compound has shown inhibitory effects on HIV integrase, suggesting its utility in developing new antiviral therapies .

4. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that certain naphthyridine derivatives can reduce inflammation markers in vitro and in vivo models .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Notably, microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to traditional methods .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | |

| Antitumor | Induction of apoptosis | |

| Antiviral | Inhibition of HIV integrase | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Antitumor Efficacy

A study evaluating a series of naphthyridine derivatives found that this compound demonstrated IC values in the low micromolar range against several cancer cell lines. The structure-activity relationship indicated that modifications at the C7 position significantly enhanced activity .

属性

IUPAC Name |

ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQOVONJQDWWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。